[1,2,4]Triazolo[4,3-a]pyridine-5-thiol
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction conditions can be fine-tuned to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyridine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, which can be further explored for their biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyridine-5-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives have been evaluated for their ability to inhibit kinases and other enzymes, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, due to their ability to inhibit specific molecular targets .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of agrochemicals with improved efficacy .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: Differing in the position of the nitrogen atoms within the triazole ring.
[1,2,3]Triazole: Contains a different arrangement of nitrogen atoms within the triazole ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its thiol group further enhances its reactivity and potential for derivatization, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
64943-35-7 |
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Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]pyridine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H |
InChI Key |
MSECGKFBHUUIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N2C=NNC2=C1 |
Origin of Product |
United States |
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